Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-

Description

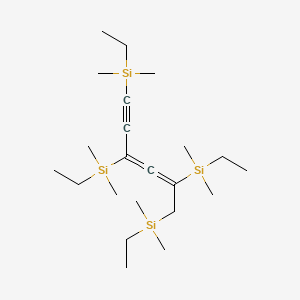

The compound "Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-]" is a highly functionalized alkynylsilane characterized by a central silicon atom bonded to four ethyldimethyl-substituted alkynyl groups. Its structure integrates conjugated diyne and silane moieties, creating a rigid, branched architecture. This configuration imparts unique electronic properties, such as enhanced π-conjugation and steric stabilization, which are critical for applications in materials science and catalysis . The compound’s synthesis likely involves Sonogashira coupling or similar methods, given its structural similarity to other alkynylsilanes documented in the literature .

Properties

CAS No. |

61227-84-7 |

|---|---|

Molecular Formula |

C22H46Si4 |

Molecular Weight |

422.9 g/mol |

InChI |

InChI=1S/C22H46Si4/c1-13-23(5,6)18-17-21(25(9,10)15-3)19-22(26(11,12)16-4)20-24(7,8)14-2/h13-16,20H2,1-12H3 |

InChI Key |

BDIPUZRCNPTSJI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(C)CC(=C=C(C#C[Si](C)(C)CC)[Si](C)(C)CC)[Si](C)(C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- typically involves multiple steps, starting with the preparation of the hexadien-1-yne backbone. This can be achieved through various organic reactions, such as the coupling of appropriate alkyne and diene precursors under controlled conditions. The subsequent introduction of ethyldimethylsilyl groups is usually carried out using silylation reagents like chlorodimethylsilane in the presence of a base .

Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.

Substitution: The ethyldimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran (THF) or dichloromethane, and temperature control to ensure optimal reaction rates and selectivity .

Scientific Research Applications

Introduction to Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-]

Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-] (CAS: 61227-84-7) is a complex organosilicon compound characterized by its unique molecular structure that includes multiple silicon atoms bonded to a hexadien-1-yne backbone. Its molecular formula is , and it has a molar mass of approximately 422.94 g/mol . This compound has garnered interest in various scientific fields due to its versatile applications.

Applications in Scientific Research

Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl-] has several significant applications across different scientific domains:

Chemistry

- Precursor for Advanced Materials : It serves as a precursor in synthesizing silicon-based polymers and nanomaterials. Its unique structure allows for the formation of diverse products through various chemical reactions including oxidation and reduction.

Biology

- Biomolecule Development : The compound's structure enables its use in developing novel biomolecules and studying the role of silicon in biological systems. Research indicates potential applications in biosensors and biocompatible materials.

Medicine

- Drug Delivery Systems : Ongoing research explores its potential as a component in drug delivery systems due to its stability and reactivity. The compound's ability to form stable silicon-based bonds makes it suitable for medical devices.

Industry

- High-performance Coatings and Adhesives : Its stability and reactivity make it valuable in producing coatings, adhesives, and sealants that require high performance under various conditions.

Mechanism of Action

The mechanism by which Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[ethyldimethyl- exerts its effects involves the interaction of its silicon atoms with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Differences in Properties

- Electronic Conjugation : The target compound’s extended 3,4-hexadienyne chain enhances π-conjugation compared to simpler disila-triynes (e.g., 3,6-Disila-triyne), which exhibit shorter conjugation lengths .

- Thermal Stability : Unlike epoxy-compatible silanes, which rely on hydrolytic stability for coatings, the target compound’s rigid structure may offer superior thermal resistance (>300°C based on analogous alkynylsilanes) .

Spectroscopic and Crystallographic Data

- Solid-State NMR : The target compound’s ¹³C and ²⁹Si MAS NMR spectra would likely show distinct shifts for the ethyldimethyl groups (e.g., δ ~7.86 ppm for SiCH₂ in related compounds) and conjugated carbons (δ ~114–173 ppm for aromatic/alkynyl carbons) .

- X-Ray Diffraction : Crystallographic data for analogous alkynylsilanes reveal bond lengths of 1.86–1.89 Å for Si–C bonds and 1.20–1.22 Å for C≡C bonds, suggesting similar metrics for the target molecule .

Functional Performance

- Catalytic Activity : The compound’s electron-rich alkynyl groups may outperform less-conjugated silanes (e.g., epoxy-compatible silanes) in catalytic systems requiring charge transfer .

- Material Compatibility: Unlike iodinated derivatives (e.g., Tetrakis[3-(6-iodohexanoyloxy)propyl]silane), the target molecule lacks polarizable iodine atoms, limiting its utility in liquid crystal design but improving compatibility with non-polar matrices .

Q & A

How can researchers optimize silane concentration to enhance mechanical properties in composite materials?

Basic Research Question

Experimental design should involve systematic variation of silane coupling agent concentrations (e.g., 0–10 wt%) and evaluation of mechanical properties like flexural strength (FS) and elastic modulus (E). For example, a study on γ-MPS silane in dental composites found that 3% silane maximized FS, while 1% improved E . Key steps:

- Prepare composite samples with incremental silane concentrations.

- Use mini-flexural tests (ISO 4049:2000) to measure FS and E.

- Apply non-parametric tests (Kruskal–Wallis) for skewed data or ANOVA for normal distributions.

Table 1:

| Silane Concentration (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |

|---|---|---|

| 0 | 85.2 ± 3.1 | 4.1 ± 0.2 |

| 1 | 92.4 ± 2.8 | 5.3 ± 0.3 |

| 3 | 98.7 ± 3.5 | 4.9 ± 0.2 |

| 5 | 89.5 ± 2.6 | 4.5 ± 0.2 |

How do substituent variations influence the reactivity of silane derivatives in synthetic applications?

Advanced Research Question

Structural modifications (e.g., ethynyl or methyl substituents) alter electron density and steric effects, impacting reactivity. For instance, 3,4-diethynyl derivatives exhibit enhanced crosslinking potential due to ethynyl group conjugation, whereas bulky substituents (e.g., isopropyl) reduce reaction rates . Methodological considerations:

- Use density functional theory (DFT) to model electron distribution.

- Compare reaction kinetics (e.g., click chemistry or cycloaddition) across derivatives.

- Validate via spectroscopic characterization (e.g., NMR tracking of functional groups).

What statistical approaches resolve contradictions in silane concentration studies?

Advanced Research Question

Contradictory findings (e.g., 1% vs. 3% silane optimizing different properties) require meta-analysis or multifactorial designs. For example, in % silane maximized E but not FS. Strategies:

- Apply multivariate regression to identify interaction effects (e.g., silane-filler compatibility).

- Use Tukey’s post hoc tests to isolate significant differences between groups .

- Incorporate surface response methodology to model non-linear relationships.

What surface pretreatment protocols improve silane-mediated adhesion in composite systems?

Advanced Research Question

Pretreatments like hydrogen peroxide etching or heat-activated silane application enhance interfacial bonding. A study on resin cements showed that Group 4 (heat-activated silane) outperformed controls in adhesion strength . Protocol:

- Etch surfaces with 35% H₂O₂ for 60 seconds.

- Apply silane coupling agent (e.g., 2% in ethanol).

- Heat-dry at 40°C for 20 seconds to accelerate solvent evaporation.

Which analytical techniques ensure purity and structural fidelity in silane synthesis?

Basic Research Question

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. For example, highlights HPLC for purity assessment and ¹H/¹³C NMR for verifying substituent positions . Steps:

- Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity >98%.

- Assign NMR peaks to confirm ethynyl (δ 2.8–3.2 ppm) and siloxane (δ 0.5–1.5 ppm) groups.

How can computational modeling predict silane derivative interactions in novel matrices?

Advanced Research Question

Molecular dynamics (MD) simulations or DFT calculations model silane-matrix interactions. For example, simulate silane adsorption on silica surfaces using software like Gaussian or Materials Studio. Key outputs:

- Binding energy between silane and substrate.

- Orientation of ethynyl groups during crosslinking .

What experimental conditions stabilize silane derivatives during storage?

Basic Research Question

Store silanes under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. notes that intermediates like acetic acid derivatives require anhydrous conditions and desiccants . Protocol:

- Use amber vials to block UV degradation.

- Monitor moisture content via Karl Fischer titration.

How do synergistic additives enhance silane performance in hybrid materials?

Advanced Research Question

Co-addition of plasticizers (e.g., phthalates) or nanoparticles (e.g., SiO₂) can reduce brittleness. Design a factorial experiment to test silane/additive ratios and measure fracture toughness via ASTM D5045.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.